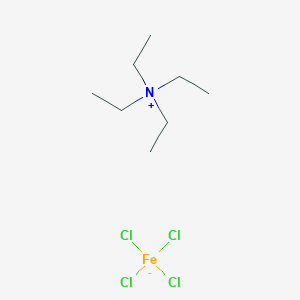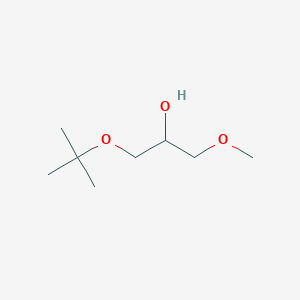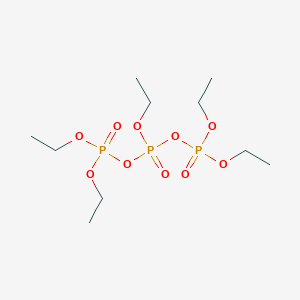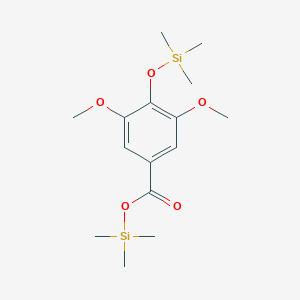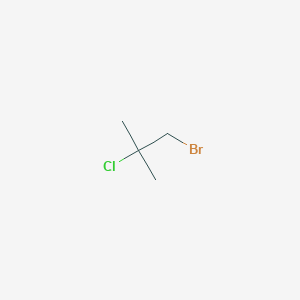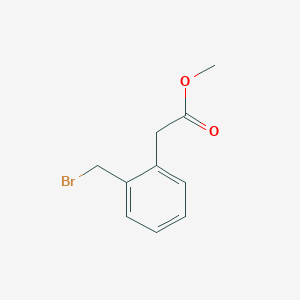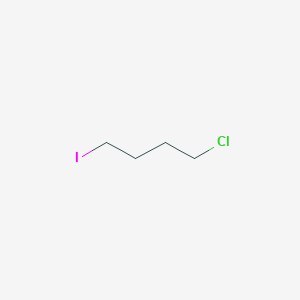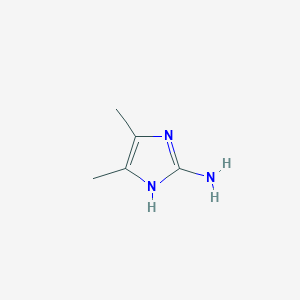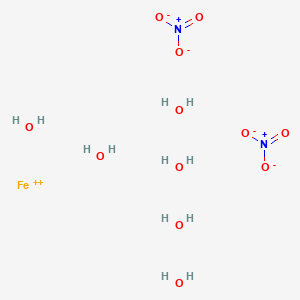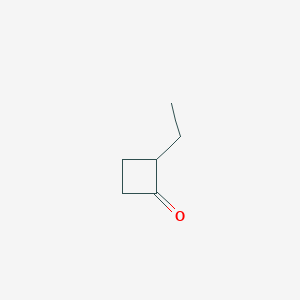
2-Ethylcyclobutanone
Vue d'ensemble
Description
2-Ethylcyclobutanone is an organic compound with the molecular formula C₆H₁₀O It is a cyclobutanone derivative, characterized by a four-membered ring with an ethyl group attached to the second carbon atom
Applications De Recherche Scientifique
2-Ethylcyclobutanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Studies have explored its potential as a biomarker for certain metabolic processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
This compound is a type of cyclobutane, which is widely distributed in a large class of natural products featuring diverse pharmaceutical activities
Mode of Action
Cyclobutanes are generally synthesized using the [2+2] cycloaddition method . This method involves the interaction of the compound with its targets, leading to changes in the target’s structure or function . The exact mode of action of 2-Ethylcyclobutanone requires further investigation.
Biochemical Pathways
Cyclobutanes are prevalent in various drugs and drug prototypes, indicating their involvement in multiple biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
As a type of cyclobutane, it may have diverse biological activities with potential medicinal value
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylcyclobutanone can be synthesized through several methods. One common approach involves the cyclization of 2-ethyl-1,3-butadiene with a suitable oxidizing agent. Another method includes the reaction of ethylmagnesium bromide with cyclobutanone under controlled conditions to introduce the ethyl group at the desired position.
Industrial Production Methods: In an industrial setting, this compound is typically produced via catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature to achieve the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylcyclobutanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the ethyl group or the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines, ethers
Comparaison Avec Des Composés Similaires
2-Ethylcyclobutanone can be compared with other cyclobutanone derivatives such as:
Cyclobutanone: Lacks the ethyl group, making it less sterically hindered and slightly less reactive.
2-Methylcyclobutanone: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and steric effects.
Cyclopentanone: A five-membered ring ketone, which is less strained and thus less reactive compared to cyclobutanone derivatives.
The uniqueness of this compound lies in its specific ring strain and the presence of the ethyl group, which influences its reactivity and the types of reactions it can undergo.
Propriétés
IUPAC Name |
2-ethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-4-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZIOLFULBXCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336557 | |
| Record name | 2-Ethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-14-8 | |
| Record name | 2-Ethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


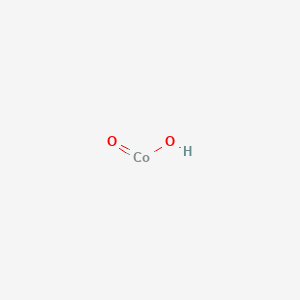
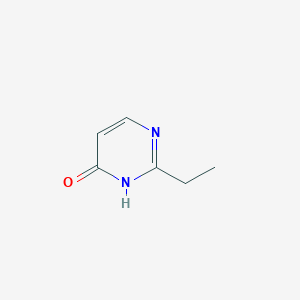
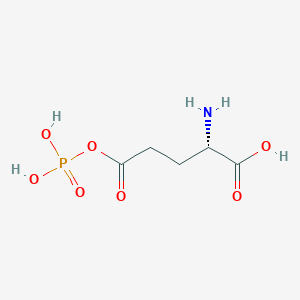
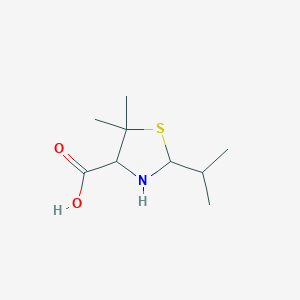
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
